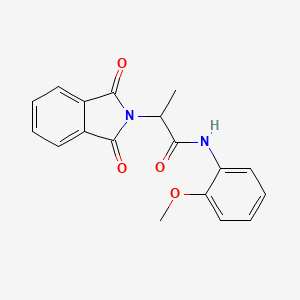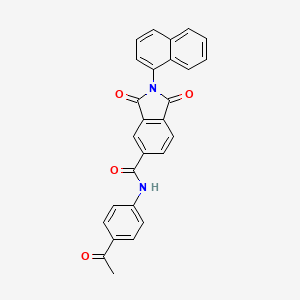![molecular formula C16H14N2O2 B11701564 4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is a chemical compound known for its potential applications in various fields, including corrosion inhibition and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydrazone linkage and phenyl groups, contributing to its reactivity and functionality.
Méthodes De Préparation
The synthesis of 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and cinnamaldehyde. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: The compound has potential antimicrobial properties, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the formulation of coatings and paints to prevent corrosion.
Mécanisme D'action
The mechanism by which 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide exerts its effects, particularly as a corrosion inhibitor, involves adsorption onto the metal surface. This adsorption forms a protective layer that prevents the metal from reacting with corrosive agents. The compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other hydrazone derivatives such as:
- 4-hydroxy-N’-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide
- 4-hydroxy-N’-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide
Compared to these compounds, 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural configuration, which may contribute to its higher efficiency as a corrosion inhibitor and its potential biological activities.
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-hydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-8-14(9-11-15)16(20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,19H,(H,18,20)/b7-4+,17-12+ |
Clé InChI |
UOQAZBRVQLQPSG-FZHIPVGDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701493.png)



![{2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11701540.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11701543.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)


![methyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B11701575.png)

